(4-methyl-1-oxo[1]benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid
Description
(4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid is a heterocyclic compound that features a benzothiophene ring fused with a pyridazine ring
Properties
IUPAC Name |
2-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-7-12-11(8-4-2-3-5-9(8)19-12)13(18)15(14-7)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERAEMOFJLUETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1SC3=CC=CC=C32)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of a suitable thiophene derivative with an appropriate electrophile.
Introduction of the Pyridazine Ring: The benzothiophene intermediate is then reacted with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods
Industrial production of (4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid shares structural similarities with other benzothiophene and pyridazine derivatives.
- 2-methyl-4-oxo-N-[(E)-phenylmethylidene]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine-3(4H)-carbothioamide .
- 2-butyl-3-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-3,4-dihydro 1benzothieno[2,3-d]pyrimidine .
Uniqueness
The uniqueness of (4-methyl-1-oxo1benzothieno[2,3-d]pyridazin-2(1H)-yl)acetic acid lies in its specific substitution pattern and the presence of both benzothiophene and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
